molecular formula C16H23BrN2O3 B12827472 tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate

tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B12827472
M. Wt: 371.27 g/mol
InChI Key: OSEAQGQFJBBKKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group. Its distinct chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine.

    Etherification: The 3-bromopyridine is then reacted with a suitable alcohol under basic conditions to form the 3-bromopyridin-2-yl methoxy intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under appropriate conditions to form the piperidine derivative.

    Esterification: Finally, the piperidine derivative is esterified with tert-butyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromopyridine moiety.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperidine ring or bromopyridine moiety.

    Hydrolysis Products: The corresponding carboxylic acid derivative is formed upon hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate is unique due to its specific combination of a bromopyridine moiety, a piperidine ring, and a tert-butyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 4-[(3-bromopyridin-2-yl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)21-11-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3

InChI Key

OSEAQGQFJBBKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=CC=N2)Br

Origin of Product

United States

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